molecular formula C4H11NOS B031220 2-Methylpropane-2-sulfinamide CAS No. 146374-27-8

2-Methylpropane-2-sulfinamide

Cat. No. B031220
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane-2-sulfinamide is a compound of interest in the field of organic chemistry, particularly in stereoselective synthesis and catalysis. It serves as a precursor in various chemical reactions and has been studied for its reactivity and potential applications in synthesizing complex molecules.

Synthesis Analysis

The synthesis of 2-Methylpropane-2-sulfinamide involves stereoselective nucleophilic 1,2-addition to sulfinyl imines, highlighting its significance in asymmetric synthesis. The process utilizes (S)-N-benzylidene-2-methylpropane-2-sulfinamide with methylmagnesium bromide and methyllithium, demonstrating a preference for the E isomer and revealing the mechanisms behind its stereoselectivity (Hennum et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Methylpropane-2-sulfinamide plays a crucial role in its reactivity and application in synthesis. Detailed computational studies, such as DFT(B3LYP) computations, have been utilized to understand its stereoselective reactions and the influence of its structure on these reactions.

Chemical Reactions and Properties

2-Methylpropane-2-sulfinamide participates in various chemical reactions, including its use as a nucleophile in Mannich-type reactions to produce sulfonyl formamides, which can be dehydrated to sulfonylmethyl isonitriles (Lujan-Montelongo et al., 2015). These reactions highlight the compound's versatility and potential in synthesizing a wide range of functionalized molecules.

Scientific Research Applications

  • Organocatalyst in Chemical Synthesis : It serves as a highly efficient and enantioselective organocatalyst. For instance, it is used to reduce N-aryl ketimines, producing amines with high yield and enantioselectivity (Pei et al., 2006). Additionally, it's used in the diastereoselective radical alkylation reaction for synthesizing enantiomerically pure (α-phenylalkyl)amines (Fernández‐Salas et al., 2014).

  • Oil Field Applications : In oil fields, it is used as a high temperature resistance and salt resistance filtrate reducer (Yang Xiao-min, 2007).

  • Pollutant Removal : 2-Methylpropane-2-sulfinamide-based hydrogels are utilized for the removal of heavy metals and dyes, such as in the case of Bi(III)-Hg(II) removal (Mondal et al., 2019).

  • Microwave-promoted Synthesis : It facilitates microwave-promoted condensation of aldehydes and ketones, enabling efficient synthesis of N-(tert-butylsulfinyl)imines (Collados et al., 2012).

  • Medicinal and Material Science Applications : Its derivatives, such as chiral sulfinamides, have potential applications in chemistry, medicine, and material science (Zeng et al., 2018).

  • Understanding Reaction Mechanisms : The mechanism of stereoselective nucleophilic 1,2-addition involving 2-methylpropane-2-sulfinamide is crucial for comprehending the mechanism of sulfinyl imine reactions (Hennum et al., 2014).

Safety And Hazards

The safety data sheet suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured .

Future Directions

2-Methylpropane-2-sulfinamide can be readily transformed into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins . This indicates potential future directions in the field of asymmetric synthesis.

properties

IUPAC Name

2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUXLKAADQNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391967, DTXSID90463241
Record name 2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-Butanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-2-sulfinamide

CAS RN

146374-27-8, 196929-78-9, 343338-28-3
Record name 2-Methyl-2-propanesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146374-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylsulfinamide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146374278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylsulfinamide, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196929789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylsulfinamide, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343338283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-Butanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanesulfinamide, 2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylpropane-2-sulfinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYLSULFINAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F4K704G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERT-BUTYLSULFINAMIDE, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I85YC2ZA8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERT-BUTYLSULFINAMIDE, (R)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEC1T720F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
2-Methylpropane-2-sulfinamide
Reactant of Route 3
2-Methylpropane-2-sulfinamide
Reactant of Route 4
2-Methylpropane-2-sulfinamide
Reactant of Route 5
2-Methylpropane-2-sulfinamide
Reactant of Route 6
2-Methylpropane-2-sulfinamide

Citations

For This Compound
574
Citations
A Chelouan, A Herrera, R Dorta, I Filali… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Dibenzocycloheptene antidepressants are tricyclic antidepressants (TCAs) that contain the dibenzocycloheptene moiety in their chemical structures. They are used to treat major …
Number of citations: 0 www.tandfonline.com
MR Carbone, GA Centola, A Haas… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compounds, C22H31NO2S, (1), and C23H33NO2S, (2), are related protected 1,2-amino alcohols. They differ in the substituents on the benzene ring, viz. 2,6-dimethylphenyl in (…
Number of citations: 10 scripts.iucr.org
H Huang, Y Li, J Chu - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
The title molecule, C18H21Cl2NO3S2, contains one chiral carbon center and the absolute sterochemistry has been confirmed as as R. An intramolecular N—H⋯O hydrogen bond …
Number of citations: 9 scripts.iucr.org
CL Humes, TJ Banker, SCM Dorn… - … Section E: Structure …, 2014 - scripts.iucr.org
… We report the synthesis, isolation, and characterization of the protected 1,2-aminoalcohol (R)-N-((R)-2-(benzyloxy)- 1-(4-(tert-butyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide (Fig. 1) …
Number of citations: 10 scripts.iucr.org
M Medjahdi, JC González‐Gómez, F Foubelo, M Yus - 2011 - Wiley Online Library
… Indium-mediated one-pot α-aminoallylation of PMBCHO with (R)-2-methylpropane-2-sulfinamide and methallyl bromide took place smoothly and afforded the desired product in very …
JF Collados, E Toledano, D Guijarro… - The Journal of Organic …, 2012 - ACS Publications
… of aldehydes with optically pure 2-methylpropane-2-sulfinamide in the presence of an … aldimines by condensation of aldehydes with 2-methylpropane-2-sulfinamide in CH 2 Cl 2 …
Number of citations: 101 pubs.acs.org
Q Zeng, Q Wen, Y Xiang, L Zhang - Journal of Chromatography A, 2018 - Elsevier
… All compounds except N-benzylidene-2-methylpropane-2-sulfinamide are baseline resolved on the Chiralpak AD-H column, but only eight compounds are resolved on a Chiralpak AS-…
Number of citations: 13 www.sciencedirect.com
C Estivill, J Mendizabal, A Virgili, E Monteagudo, T Flor… - researchgate.net
… -1-yl-1-ylidene))bis(2-methylpropane-2-sulfinamide) 5SSSS. Table S6. Chemical shifts of … 2-methylpropane-2-sulfinamide) 5SSSS. Table S7. Chemical shifts carbon atoms of 5SSSS. …
Number of citations: 2 www.researchgate.net
M Hennum, H Fliegl, LL Gundersen… - The Journal of Organic …, 2014 - ACS Publications
… The asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with methylmagnesium bromide and methyllithium has been investigated using DFT(…
Number of citations: 22 pubs.acs.org
C Shen - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… In our study of vicinal diamines, we prepared (S)-N-((1S,2S)-2-(benzylamino)-1-(4-hydroxyphenyl) -3-methylbutyl)-2-methylpropane-2-sulfinamide through dehydroxylation and …
Number of citations: 7 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.